molecular formula C24H28O4 B12509654 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

Cat. No.: B12509654
M. Wt: 380.5 g/mol
InChI Key: ZVKOASAVGLETCT-UHFFFAOYSA-N
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Description

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid is a complex organic compound characterized by its long carbon chain and multiple conjugated double bonds. This compound is notable for its unique structure, which includes four methyl groups and nine conjugated double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as alkenes and alkynes, which undergo a series of reactions including:

    Hydroboration-Oxidation: This step introduces hydroxyl groups to the carbon chain.

    Dehydration: Removal of water molecules to form double bonds.

    Methylation: Introduction of methyl groups using reagents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Hydrogenation: To control the addition of hydrogen atoms.

    Column Chromatography: For purification of the final product.

    Refluxing: To maintain reaction conditions over extended periods.

Chemical Reactions Analysis

Types of Reactions

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying conjugated systems and electron delocalization.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence various biochemical pathways. The compound may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Crocetin Dialdehyde: Similar in structure but with different functional groups.

    Retinoic Acid: Shares the conjugated double bond system but differs in biological activity.

    Lycopene: Another compound with a long chain of conjugated double bonds.

Uniqueness

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOASAVGLETCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859472
Record name 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated)
Details US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of June 1, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.75X10-11 mm Hg at 25 °C (estimated)
Details US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of June 1, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome.
Details Takahashi N et al; Biochem Biophys Res Commun 390 (4):1372-1376 (2009)
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow-red solutions or powder /Extract/

CAS No.

1393-63-1
Record name Annatto
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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